
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperazine ring substituted with dimethyl groups and a difluoropropanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 2,4-dimethylpiperazine with a difluoropropanamine derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the difluoropropanamine, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the difluoropropanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological targets, leading to modulation of their activity. The difluoropropanamine moiety can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design .
類似化合物との比較
Similar Compounds
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine: This compound shares the piperazine ring but has different substituents, leading to distinct biological activities.
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one: Another compound with a piperazine ring, but with a thiadiazine moiety, showing different chemical properties and applications.
Uniqueness
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is unique due to its combination of a piperazine ring with a difluoropropanamine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H19F2N3 |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
3-(2,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-8-5-13(2)3-4-14(8)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3 |
InChIキー |
HFOCAEYJWKSQOT-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CC(CN)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


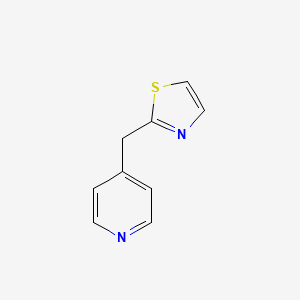
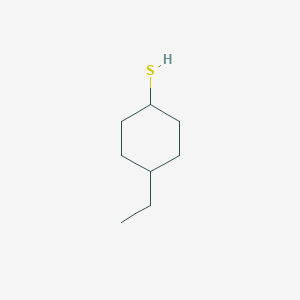


![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
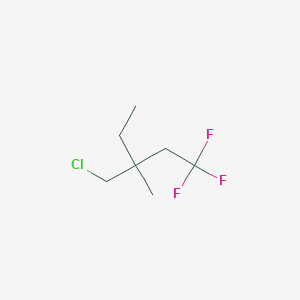
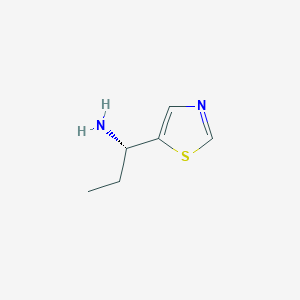
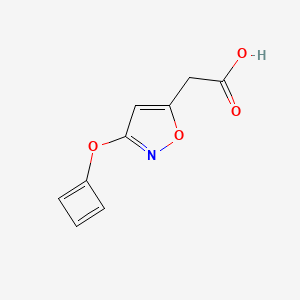
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
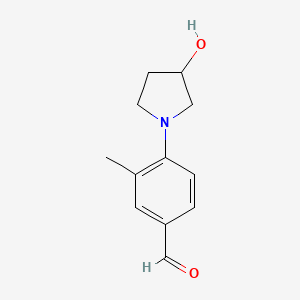


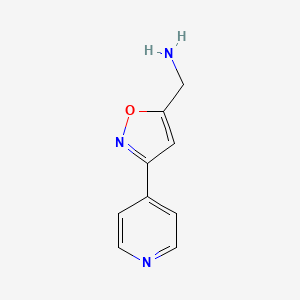
![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
